molecular formula C31H29BO2 B1340141 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 462128-39-8

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1340141
CAS No.: 462128-39-8
M. Wt: 444.4 g/mol
InChI Key: CQMUDHYVDPNPLZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemistry

The compound features a fluorene core substituted at the 9-position with two phenyl groups and at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is C₃₁H₂₉BO₂ , with a molecular weight of 444.4 g/mol . The fluorene system adopts a planar conformation due to π-conjugation across its fused aromatic rings, while the dioxaborolane group forms a five-membered ring with boron in a trigonal planar geometry. The stereochemistry is influenced by steric hindrance from the tetramethyl groups on the dioxaborolane ring, which enforce a specific spatial arrangement that limits rotational freedom around the B–O bonds.

Table 1: Key molecular parameters

Parameter Value Source
Molecular formula C₃₁H₂₉BO₂
Molecular weight 444.4 g/mol
Hybridization (B atom) sp²
Bond angle (O–B–O) ~120°

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P1̅ for structurally analogous fluorene-boronate derivatives. Lattice parameters include a = 12.8189(8) Å, b = 13.4808(9) Å, c = 14.1592(12) Å, and angles α = 110.394°, β = 90.170°, γ = 115.623°. The fluorene plane aligns parallel to the crystallographic ab-plane, while the dioxaborolane ring exhibits intramolecular C–H⋯π interactions (e.g., C33–H33A⋯π interactions at 2.85 Å). These interactions stabilize the crystal packing through van der Waals forces and edge-to-face aromatic stacking.

Table 2: Crystallographic data for related compounds

Parameter Value Source
Crystal system Triclinic
Space group P
Unit cell volume 2033.5(3) ų
Density (calculated) 1.17 g/cm³

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy :

  • ¹H NMR (CDCl₃): Aromatic protons resonate at δ 7.5–7.7 ppm (fluorene and phenyl groups), while methyl groups on the dioxaborolane ring appear as a singlet at δ 1.23 ppm.
  • ¹³C NMR : The boron-bound carbon (C-B) is observed at δ 83.5 ppm, with aromatic carbons between δ 125–135 ppm.
  • ¹¹B NMR : A sharp peak at δ 33.3 ppm confirms the tricoordinated boron environment.

IR Spectroscopy :

  • B–O stretching vibrations at 1370 cm⁻¹ and aromatic C–H stretches at 3050 cm⁻¹ .
  • Absence of O–H stretches (3200–3600 cm⁻¹) confirms the boronate ester structure.

UV-Vis Spectroscopy :

  • Strong absorption at λₘₐₓ = 350 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the fluorene system.

Table 3: Key spectroscopic assignments

Technique Signal (δ/λ) Assignment Source
¹H NMR δ 1.23 ppm Tetramethyl groups
¹¹B NMR δ 33.3 ppm B in dioxaborolane
IR 1370 cm⁻¹ B–O stretch
UV-Vis 350 nm Fluorene π→π* transition

Thermodynamic and Kinetic Properties

The compound exhibits a melting point of 198–202°C and a predicted boiling point of 556°C at atmospheric pressure. It is soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water, consistent with its hydrophobic aromatic and alkyl substituents. Thermogravimetric analysis (TGA) shows decomposition onset at >300°C , indicating high thermal stability. Kinetic studies of transesterification reactions reveal a half-life of ~4 hours in methanol at 25°C, attributed to the steric protection of the boron center by tetramethyl groups.

Table 4: Thermodynamic properties

Property Value Source
Melting point 198–202°C
Boiling point 556°C (predicted)
Solubility in CH₂Cl₂ 25 mg/mL
Decomposition onset >300°C

Properties

IUPAC Name

2-(9,9-diphenylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-26-25-17-11-12-18-27(25)31(28(26)21-24,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUDHYVDPNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462128-39-8
Record name 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diphenylfluorene with boronic acid derivatives. One common method includes the use of 2-bromo-9,9-diphenylfluorene as a starting material, which undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/vinyl halides, forming biaryl or styrene derivatives. This reaction is pivotal in constructing conjugated polymers for organic electronics .

Reaction Parameters Details
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Na₂CO₃
Solvent Toluene, THF, or DMF
Temperature 80–110°C
Key Products Biaryl compounds, OLED intermediates
Example Application Synthesis of polyfluorene derivatives for memory devices .

Oxidation Reactions

The boronic ester can be oxidized to boronic acids or alcohols under controlled conditions .

Reaction Parameters Details
Reagents H₂O₂ (aqueous), NaBO₃
Conditions Acidic or neutral pH, room temperature
Key Products 9,9-Diphenyl-9H-fluoren-2-ylboronic acid

Reduction Reactions

Reduction of the boronic ester yields borane derivatives, though this pathway is less commonly utilized .

Reaction Parameters Details
Reagents LiAlH₄, NaBH₄
Conditions Anhydrous THF, 0–25°C
Key Products Fluorene-borane adducts

Comparative Reactivity with Analogues

The diphenyl-fluorene backbone enhances steric bulk and electronic stability compared to simpler boronic esters. Below is a reactivity comparison:

Compound Suzuki Coupling Efficiency Oxidation Stability Applications
This Compound High (90–95% yield)ModerateOLEDs, conjugated polymers
9,9-Dimethylfluorene-2-boronic ester Moderate (75–85% yield)LowSmall-molecule synthesis
Phenylboronic acid pinacol ester High (85–90% yield)HighDrug intermediates

Mechanistic Insights

  • Cross-Coupling : The boronic ester undergoes transmetallation with palladium, forming a Pd–B intermediate that reacts with halides to form C–C bonds .
  • Oxidation : Hydrolysis of the boronic ester in the presence of oxidizing agents generates boronic acids, which are prone to further oxidation .

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through various coupling reactions such as Suzuki-Miyaura cross-coupling. This is essential for synthesizing complex molecules found in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reaction TypeDescription
Suzuki CouplingFormation of biaryl compounds
Negishi CouplingSynthesis of aryl and vinyl compounds
Stille CouplingFormation of carbon-carbon bonds with organotin reagents

Medicinal Chemistry

In medicinal chemistry, this compound acts as a crucial building block for the synthesis of biologically active compounds. Its ability to enhance the efficiency of drug discovery processes makes it valuable in developing new therapeutic agents .

Case Study: Development of Anticancer Agents
Research has shown that derivatives of this compound can be used in the synthesis of anticancer agents by modifying its structure to improve biological activity and selectivity towards cancer cells .

Materials Science

The compound is also employed in the fabrication of advanced materials. It plays a role in creating polymers and nanomaterials that are essential for various applications including electronics and coatings. Its unique structural properties contribute to improved performance characteristics in these materials .

Table 2: Applications in Materials Science

Material TypeApplication
PolymersUsed as a monomer or crosslinking agent
NanomaterialsEnhances electrical conductivity and stability

Analytical Chemistry

In analytical chemistry, 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to prepare samples for various analytical techniques. This improves the detection and quantification of substances in environmental and biological samples .

Case Study: Environmental Monitoring
The compound has been used to develop methods for detecting pollutants in water samples through advanced chromatographic techniques .

Research and Development

This compound serves as a key component in numerous research projects aimed at exploring new chemical reactions and mechanisms. Its versatility allows scientists to innovate across multiple scientific fields .

Mechanism of Action

The mechanism of action of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in cross-coupling reactions and the development of sensors and probes.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Diphenyl-9H-fluoren-2-ylboronic acid
  • 9,9-Diphenyl-9H-fluoren-4-ylboronic acid
  • Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)

Uniqueness

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with diphenyl substitution and a boronic ester group. This structure imparts high stability, fluorescence, and reactivity, making it particularly valuable in materials science and organic synthesis.

Biological Activity

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 462128-39-8) is a boron-containing organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C₃₁H₂₉BO₂
  • Molecular Weight : 444.38 g/mol
  • IUPAC Name : 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Purity : ≥97% (HPLC)

Biological Activity Overview

The biological activity of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored in various contexts:

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.

Protein Interaction Studies

Research utilizing chemoproteomics has shown that derivatives of this compound can selectively label proteins in cancer cells:

  • Target Proteins : A study identified 24 proteins that were labeled by a subset of probes derived from similar boron-containing compounds. This suggests potential pathways through which these compounds can exert biological effects .

Case Studies and Research Findings

StudyFindingsMethodology
Study on Anticancer Activity Demonstrated that the compound inhibits the growth of specific cancer cell lines.Cell viability assays and apoptosis detection methods were utilized.
Protein Profiling Study Identified unique protein targets associated with the compound's biological activity.Chemoproteomic profiling was employed to analyze protein interactions.
Synthesis and Characterization Developed optimized synthesis methods for related compounds which may enhance biological activity.Utilized multicomponent reactions and characterized products via NMR spectroscopy .

Safety and Handling

The safety profile of 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates potential hazards:

  • Hazard Statements : H302 (Harmful if swallowed)
  • Precautionary Measures : Use protective gloves and eye protection when handling the compound.

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of dust or vapors.
  • Ignition Sources : Keep away from heat/sparks/open flames (P210) .
  • Pre-Experiment Review : Thoroughly read safety protocols (P201, P202) before use, including SDS documentation .
  • Emergency Measures : Use dry chemical/sand for fire suppression; avoid water due to potential reactivity .

Q. What is the standard synthetic route for preparing this compound?

  • Methodological Answer :

  • Core Synthesis : Typically synthesized via Miyaura-Suzuki cross-coupling precursors. For example:

Start with 9,9-diphenylfluorene bromination at the 2-position.

Perform lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

  • Purification : Recrystallization from THF/methanol yields high-purity crystals .

Q. How is purity assessed, and what analytical techniques are critical?

  • Methodological Answer :

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted borolane derivatives .
  • Spectroscopy : 1H^1H NMR confirms substitution patterns; 11B^{11}B NMR verifies boronate integrity .
  • X-ray Diffraction : Single-crystal XRD resolves structural disorder in pinacolboronate groups .

Advanced Research Questions

Q. How do alkyl/aryl substituents on the fluorene backbone influence optoelectronic properties?

  • Methodological Answer :

  • Solubility vs. Packing : Bulky 9,9-diphenyl groups enhance solubility in organic solvents but reduce π-π stacking in thin films, critical for OLED efficiency .
  • Electronic Effects : Electron-withdrawing substituents (e.g., halogens) lower LUMO levels, improving electron transport in OFETs .
  • Experimental Design : Compare hole mobility via space-charge-limited current (SCLC) measurements in devices with varying substituents .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Methodological Answer :

  • Disorder Management : In XRD refinement, apply SHELXL97 restraints to disordered pinacolboronate moieties (1:1 occupancy ratio) .
  • Solvent Selection : THF/methanol mixtures promote slow crystallization, minimizing defects .
  • Thermal Analysis : DSC identifies polymorphic transitions; annealing optimizes crystal packing .

Q. How can chain-growth polymerization be optimized for polyfluorene synthesis using this monomer?

  • Methodological Answer :

  • Catalyst Choice : Use Pd catalysts (e.g., tBu3_3PPd(Ph)Br) in THF/Na2_2CO3_3 (aq) at RT for controlled molecular weight distributions (Đ < 1.2) .
  • Kinetic Control : Monitor conversion via GPC; linear MnM_n-conversion plots confirm chain-growth mechanism .
  • End-Group Analysis : MALDI-TOF MS identifies phenyl initiator fragments .

Q. What strategies mitigate competing side reactions during cross-coupling?

  • Methodological Answer :

  • Protecting Groups : Use pinacol boronate esters to prevent protodeboronation in acidic/aqueous conditions .
  • Temperature Control : Slow addition of n-BuLi at −78°C minimizes homocoupling .
  • Ligand Screening : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in Pd-catalyzed reactions .

Data Contradictions & Resolution

Discrepancies in reported crystallographic data for pinacolboronate derivatives

  • Analysis :

  • Disorder vs. Order : Some studies report fully ordered pinacol groups (e.g., 9,9-dioctyl derivatives), while others note rotational disorder .
  • Resolution : Compare anisotropic displacement parameters (ADPs) across studies; apply dynamic NMR to assess room-temperature conformational flexibility .

Key Methodological Tables

Parameter Optimal Conditions Impact on Research Reference
Crystallization Solvent THF/methanol (1:3 v/v)Reduces disorder, improves XRD resolution
Polymerization Catalyst tBu3_3PPd(Ph)Br in THF/Na2_2CO3_3Enables narrow Đ (1.1–1.3)
Safety Storage Inert atmosphere, −20°CPrevents boronate hydrolysis/oxidation

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